Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
Description
The compound Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- (CAS: 603948-00-1) is a heterocyclic derivative featuring a 1,2,4-triazino[5,6-b]indole core with a fluorine substituent at position 8 and a thioether-linked acetamide side chain. The acetamide group is further substituted with a 2-methoxyethyl moiety at the nitrogen atom . Its molecular formula is C₁₄H₁₄FN₅OS, with a molecular weight of 319.36 g/mol. The structural uniqueness of this compound lies in its combination of a fluorinated triazinoindole system and a polar 2-methoxyethyl group, which may enhance solubility and bioavailability compared to non-polar analogues .
Properties
Molecular Formula |
C14H14FN5O2S |
|---|---|
Molecular Weight |
335.36 g/mol |
IUPAC Name |
2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C14H14FN5O2S/c1-22-5-4-16-11(21)7-23-14-18-13-12(19-20-14)9-6-8(15)2-3-10(9)17-13/h2-3,6H,4-5,7H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
XGBXJMMPSQZZOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 8-fluoro-2H-1,2,4-triazino[5,6-B]indole with a thiol reagent, followed by acylation with 2-methoxyethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in preclinical studies for its potential anti-cancer, anti-inflammatory, and antiviral properties .
Industry: In the industrial sector, it is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism by which Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogues with aryl N-substituents (e.g., Compound 15) .
- Stability : Fluorine at position 8 may enhance metabolic stability by resisting oxidative degradation, as seen in fluorinated pharmaceuticals .
Pharmacological Potential (Inferred)
- Benzothiazole derivatives with similar thioacetamide side chains exhibit enzyme inhibitory activity, implying possible shared mechanisms .
Biological Activity
Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound with notable biological activity and potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C16H18FN5OS
- Molecular Weight : Approximately 347.41 g/mol
- CAS Number : 603948-05-6
The compound features an acetamide group linked to a triazinoindole moiety via a thioether bond and contains a fluoro substituent. These structural elements are crucial for its biological activity and interaction with various biological targets.
Anticancer Properties
Preliminary studies indicate that Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- may exhibit significant anticancer properties. Research has shown that compounds with similar structures often inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study 1 : A study on related triazinoindole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential mechanisms of action through cell cycle arrest and apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests reveal that it may be effective against a range of bacterial and fungal pathogens.
- Case Study 2 : A screening of similar compounds showed promising results against Staphylococcus aureus and Candida albicans, indicating that the thioether linkage may enhance antimicrobial efficacy.
The mechanisms underlying the biological activity of Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
Synthesis Methods
The synthesis of Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multiple synthetic steps:
- Formation of the Triazinoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thioether linkage is performed using thiol reagents.
- Acetamide Group Addition : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.
These methods showcase the complexity involved in synthesizing this compound while providing pathways for modifications that may enhance its biological activity.
Interaction Studies
Understanding how Acetamide interacts with biological targets is crucial for elucidating its pharmacodynamic properties. Key areas of focus include:
- Protein Binding Studies : Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
- Metabolic Pathway Analysis : Identifying metabolic products can help assess potential toxicity and efficacy.
Comparative Analysis with Related Compounds
A comparative analysis reveals that Acetamide shares structural similarities with other biologically active compounds. The following table summarizes key features:
| Compound Name | Structure | Biological Activity | CAS Number |
|---|---|---|---|
| Acetamide A | Structure A | Anticancer | 603946-30-1 |
| Acetamide B | Structure B | Antimicrobial | 603948-05-6 |
This comparison highlights the potential for developing derivatives with enhanced activity based on structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
